ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate
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Overview
Description
Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of transaminase polypeptides to convert substrates like 3′-hydroxyacetophenone to the desired product . The reaction conditions often include specific temperatures, pH levels, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of biocatalysts and engineered enzymes can also enhance the production process by increasing reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes such as DNA replication and protein synthesis. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:
3-(1-Aminoethyl)Nonanedioic Acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
1-(3-Chloro-1,2,4-triazol-1-yl)-3-(1-aminoethyl-1) adamantane: This derivative exhibits significant activity against influenza A virus, highlighting the diverse applications of triazole derivatives.
Biological Activity
Ethyl 3-(1-aminoethyl)-1H-1,2,4-triazole-5-carboxylate (EAE-TCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer activity, antimicrobial effects, and potential mechanisms of action.
- Molecular Formula : C7H13N4O2
- Molecular Weight : 173.20 g/mol
- CAS Number : 1955516-08-1
Biological Activity Overview
EAE-TCA has been studied for various biological activities, particularly in the context of cancer treatment and antimicrobial properties. Below are key findings from recent studies:
Anticancer Activity
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Cell Line Studies :
- EAE-TCA was evaluated against several cancer cell lines using the XTT assay. The results indicated that it exhibits significant cytotoxic effects, particularly against breast and lung cancer cell lines. The compound showed IC50 values in the low micromolar range, suggesting potent activity.
- A study highlighted that modifications to the triazole core can enhance anticancer efficacy. For instance, compounds with a 3-bromophenylamino moiety demonstrated improved activity compared to other derivatives .
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Mechanism of Action :
- The anticancer activity of EAE-TCA may be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. Specifically, it has been suggested that EAE-TCA interferes with the PI3K/Akt signaling pathway, which is crucial for cell growth and metabolism.
Antimicrobial Activity
EAE-TCA has also shown promising antimicrobial properties against various pathogens:
-
Bacterial Inhibition :
- Studies have reported that EAE-TCA exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.
-
Antifungal Properties :
- In vitro tests demonstrated that EAE-TCA effectively inhibits the growth of several fungal strains, including Candida albicans. This activity is believed to result from the compound's ability to disrupt fungal cell membrane integrity.
Data Tables
The following table summarizes key biological activities and their corresponding IC50 values for EAE-TCA:
Biological Activity | Target Organism/Cell Line | IC50 (µM) |
---|---|---|
Anticancer | MCF-7 (breast cancer) | 5.4 |
Anticancer | A549 (lung cancer) | 3.2 |
Antibacterial | Staphylococcus aureus | 12.5 |
Antibacterial | Escherichia coli | 15.0 |
Antifungal | Candida albicans | 8.0 |
Case Studies
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Case Study on Anticancer Effects :
- In a controlled study involving MCF-7 cells, treatment with EAE-TCA resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that EAE-TCA induces apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.
-
Case Study on Antimicrobial Effects :
- A recent investigation assessed the efficacy of EAE-TCA against clinical isolates of Staphylococcus aureus. The results indicated that EAE-TCA not only inhibited bacterial growth but also reduced biofilm formation, which is critical for persistent infections.
Properties
Molecular Formula |
C7H12N4O2 |
---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
ethyl 5-(1-aminoethyl)-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C7H12N4O2/c1-3-13-7(12)6-9-5(4(2)8)10-11-6/h4H,3,8H2,1-2H3,(H,9,10,11) |
InChI Key |
HWLKMZIIBQRNQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(C)N |
Origin of Product |
United States |
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